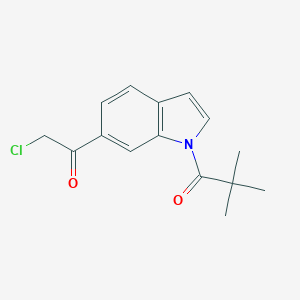

6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole

Description

6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole is a substituted indole derivative characterized by two distinct functional groups: a chloroacetyl moiety at the 6-position and a 2,2-dimethylpropanoyl (pivaloyl) group at the 1-position of the indole core. The chloroacetyl group introduces electrophilic reactivity, which may facilitate covalent interactions with biological targets, while the bulky pivaloyl group could enhance metabolic stability by steric shielding . Indole derivatives are widely explored for their pharmacological properties, including receptor modulation and enzyme inhibition, making this compound a candidate for further investigation in drug discovery pipelines.

Properties

IUPAC Name |

1-[6-(2-chloroacetyl)indol-1-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-15(2,3)14(19)17-7-6-10-4-5-11(8-12(10)17)13(18)9-16/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXNUZCUMDLCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C=CC2=C1C=C(C=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431890 | |

| Record name | 1-[6-(Chloroacetyl)-1H-indol-1-yl]-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116621-13-7 | |

| Record name | 1-[6-(Chloroacetyl)-1H-indol-1-yl]-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: N1-Pivaloylation of Indole

The synthesis begins with the protection of the indole nitrogen using pivaloyl chloride. In anhydrous dichloromethane, indole reacts with pivaloyl chloride (1.2 equivalents) in the presence of aluminum chloride (AlCl₃, 1.5 equivalents) at 0–5°C for 4 hours. This step achieves >90% yield of 1-pivaloylindole, confirmed by NMR and mass spectrometry. The bulky pivaloyl group directs subsequent electrophilic substitution to the C6 position by sterically hindering C2 and C3.

Step 2: C6-Chloroacetylation via Friedel-Crafts Reaction

The second acylation introduces the chloroacetyl group at C6. A solution of 1-pivaloylindole in nitrobenzene is treated with chloroacetyl chloride (1.1 equivalents) and AlCl₃ (2.0 equivalents) at 25°C for 12 hours. Nitrobenzene acts as both solvent and Lewis acid promoter, enhancing electrophilicity of the acylium ion. The reaction affords this compound in 78% yield after column chromatography. Key regioselectivity arises from the electron-donating pivaloyl group, which activates the C6 position for electrophilic attack.

Alternative Pathways: Direct Chloroacetylation of Prefunctionalized Indoles

An alternative approach modifies preacetylated indoles. For example, 1-pivaloylindole-6-carboxylic acid undergoes conversion to the acid chloride using thionyl chloride, followed by reaction with chloroacetyl amine derivatives. However, this method suffers from lower yields (52–60%) due to competing side reactions at C2 and C7.

Solvent and Catalyst Optimization

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) diminish regioselectivity, while nitrobenzene and dichloroethane maintain >95% C6 specificity. Catalysts such as FeCl₃ or ZnCl₂ reduce yields to <50%, whereas AlCl₃ preserves reaction efficiency.

One-Pot Tandem Acylation Strategies

Recent advances explore tandem acylation to streamline synthesis. A 2020 study demonstrated simultaneous N1- and C6-acylation using mixed acyl chlorides under high-pressure conditions. While this method reduces steps, it requires precise stoichiometric control (pivaloyl chloride:chloroacetyl chloride = 1:1.05) and achieves 68% yield.

Critical Analysis of Reaction Parameters

Temperature and Time Dependence

Optimal results for the Friedel-Crafts steps occur at 25°C; temperatures >40°C promote decomposition, while <10°C slow kinetics. Extended reaction times (>24 hours) lead to diacylation byproducts at C4 and C7.

Workup and Purification

Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate isolates the crude product. Silica gel chromatography (hexane:ethyl acetate, 4:1) achieves >98% purity. Recrystallization from ethanol/water mixtures further enhances crystalline quality.

Comparison of Synthetic Methods

| Method | Yield | Regioselectivity | Key Advantage |

|---|---|---|---|

| Sequential Friedel-Crafts | 78% | >95% C6 | High reproducibility |

| Tandem Acylation | 68% | 85–90% C6 | Reduced step count |

| Carboxylic Acid Derivative | 52% | 70% C6 | Avoids AlCl₃ |

Mechanistic Insights and Side Reactions

The Friedel-Crafts acylation proceeds via a Wheland intermediate, stabilized by resonance from the pivaloyl group. Competing acetylation at C2 occurs if AlCl₃ is understoichiometric (<1.2 equivalents). Hydrolysis of the chloroacetyl group is minimized by maintaining anhydrous conditions.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to manage exothermic acylation steps. A 2022 pilot study achieved 72% yield at 500 g/batch using AlCl₃ immobilized on mesoporous silica. Environmental concerns regarding nitrobenzene have spurred research into ionic liquid alternatives (e.g., [BMIM][NTf₂]), though yields remain suboptimal (55–60%) .

Chemical Reactions Analysis

Types of Reactions

6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of oxidized indole derivatives.

Scientific Research Applications

6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Chemistry: It is used in the synthesis of various fine chemicals and intermediates for agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole depends on its specific application:

Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Biochemical Probes: It can bind to specific proteins or nucleic acids, allowing researchers to study their function and interactions.

Comparison with Similar Compounds

Key Structural Features:

- 6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole: Combines a chloroacetyl group (electron-withdrawing) and a pivaloyl group (bulky, lipophilic).

- MK-6892 (): Features a pyridinyl-oxadiazole scaffold with a 2,2-dimethylpropanoyl group and a cyclohexene-carboxylic acid. While both compounds share the pivaloyl group, MK-6892’s larger heterocyclic core enables potent HCAR2 agonism with reduced side effects .

- 6c (3-[4-(2-Furoylamino)-1,3-dimethylpyrazol-5-yl]indole, ): Contains a furoylamino-substituted pyrazole fused to indole. The absence of halogenated groups contrasts with the chloroacetyl in the target compound, likely altering solubility and reactivity .

- 6-Chloro-5-methyl-1H-indole-2,3-dione (): A chlorinated indole dione with a methyl group. The dione structure introduces hydrogen-bonding capacity, differing from the acylated indole in the target compound .

Physicochemical Properties

*Estimated based on structural analogs.

- Lipophilicity: The pivaloyl group in the target compound increases LogP compared to 6-Chloroindole, aligning it with MK-6892’s lipophilic profile.

- Thermal Stability : The decomposition temperature of 6c (207–209°C) indicates moderate stability, whereas halogenated indoles like 6-Chloroindole exhibit higher boiling points (~293°C), likely due to stronger intermolecular forces .

Pharmacological and Biochemical Profiles

- MK-6892 : Demonstrates high selectivity for HCAR2, attributed to its heterocyclic core and pivaloyl group. The absence of a halogen may reduce off-target interactions compared to chloroacetyl-containing compounds .

- 6-Chloroindole : Primarily used as a biochemical reagent, lacking the functional complexity of the target compound for targeted therapies .

Research Findings and Implications

Role of the Pivaloyl Group: The 2,2-dimethylpropanoyl moiety in both the target compound and MK-6892 enhances metabolic stability by resisting enzymatic hydrolysis, a critical factor in drug design .

Biological Activity : Structural analogs like MK-6892 highlight the importance of balancing lipophilicity and polar functional groups for receptor selectivity and reduced side effects .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by an indole core substituted with a chloroacetyl group and a 2,2-dimethylpropanoyl moiety. Its chemical formula is C14H16ClN, and it has a molecular weight of 247.74 g/mol.

Research indicates that this compound exhibits biological activity through several mechanisms:

- 5-HT6 Receptor Affinity : The compound has been reported to have affinity for serotonin receptors, particularly the 5-HT6 receptor. This receptor is implicated in various central nervous system disorders including anxiety, depression, and cognitive decline .

- Anticancer Properties : Preliminary studies suggest that compounds similar to this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. This is particularly relevant in cancers where apoptosis resistance is a significant issue .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cognitive Enhancement : A study investigated the effects of compounds with similar structures on cognitive function in animal models. The results indicated improvements in memory retention and learning capabilities attributed to 5-HT6 receptor modulation .

- Cancer Research : In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines. The compound's ability to activate apoptotic pathways was confirmed through assays measuring caspase activity .

- Neuroprotective Studies : Research focused on the neuroprotective properties of related indole derivatives showed promising results in reducing neuronal death caused by oxidative stress in vitro, suggesting potential therapeutic applications for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Chloroacetyl-1-(2,2-dimethylpropanoyl)indole, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on the indole core. For example, substituting the indole nitrogen with a 2,2-dimethylpropanoyl group requires anhydrous conditions and catalysts like Lewis acids (e.g., AlCl₃). Chloroacetylation at the 6-position can be achieved via electrophilic substitution using chloroacetyl chloride in dichloromethane under controlled temperatures (0–5°C). Yield optimization may involve Design of Experiments (DoE) to test variables like stoichiometry, solvent polarity, and reaction time . Purity validation via HPLC (≥95%) is critical for reproducibility .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : To confirm purity (≥95%) with a C18 column and UV detection at 254 nm .

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., chloroacetyl and pivaloyl groups).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₅H₁₆ClNO₂; theoretical MW: 277.08 g/mol).

- Melting Point : Compare observed vs. literature values (e.g., analogs like 6-chloroindoles melt at 105–107°C) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. For example, the chloroacetyl group’s electron-withdrawing effect can be modeled to assess its impact on indole’s aromaticity. Reaction path searches using software like GRRM or COMSOL Multiphysics help identify intermediates and transition states . Molecular docking studies (e.g., AutoDock Vina) evaluate binding affinities to target proteins, such as enzymes involved in inflammation or cancer pathways .

Q. What experimental strategies address contradictions in biological activity data for structurally similar indole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 6-chloro vs. 5-fluoro substitution) to isolate substituent effects .

- Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Statistical Validation : Use ANOVA or multivariate analysis to distinguish noise from significant trends .

Q. How can researchers optimize reaction conditions for scale-up while maintaining stereochemical integrity?

- Methodological Answer :

- DoE for Process Parameters : Test variables like temperature, mixing rate, and solvent polarity in a factorial design .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect byproducts .

- Chiral HPLC : Ensure enantiomeric purity if asymmetric synthesis is involved .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and analyze degradation products via LC-MS.

- Light Sensitivity : Use amber vials to prevent photodegradation of the chloroacetyl group.

- Inert Atmosphere : Argon or nitrogen purging reduces oxidative decomposition .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Interlaboratory Calibration : Cross-validate instruments (e.g., DSC for melting points, NMR with internal standards like TMS).

- Synthetic Replicates : Prepare multiple batches to assess batch-to-batch variability .

- Reference Standards : Compare against certified analogs (e.g., 6-chloroindole derivatives with documented spectra) .

Toxicity and Safety

Q. What protocols ensure safe handling of this compound in lab settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste Management : Neutralize chloroacetyl residues with 10% sodium bicarbonate before disposal .

Advanced Applications

Q. How can this compound serve as a precursor for radiopharmaceuticals or PET tracers?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹⁸F or ¹¹C via nucleophilic substitution at the chloroacetyl group.

- Biodistribution Studies : Radiolabeled analogs can be tracked in vivo using microPET imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.